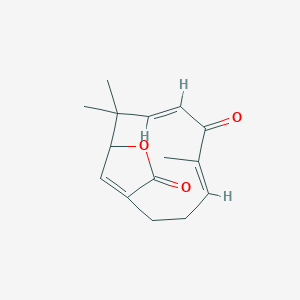
Asteriscunolide D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asteriscunolide D is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.
常见问题
Basic Research Questions
Q. What are the key synthetic strategies employed in the total synthesis of Asteriscunolide D?
The total synthesis of this compound utilizes a Ru-catalyzed alkene-alkyne coupling strategy, enabling efficient construction of its macrocyclic core. Retrosynthetic analysis divides the molecule into a γ-butenolide linchpin and a polyunsaturated fragment. The linchpin is synthesized via stereoselective aldol reactions, while the polyunsaturated segment is assembled using iterative cross-coupling reactions. Final macrocyclization is achieved through a high-yielding ring-closing metathesis (RCM) step .
Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?
Reproducibility requires meticulous documentation of reaction conditions (e.g., catalyst loading, temperature, solvent purity) and characterization data. For example, intermediates should be validated using chiral HPLC to confirm enantiopurity, and spectroscopic data (NMR, IR, HRMS) must align with published benchmarks. Experimental protocols should include step-by-step procedures for critical steps like thioether elimination or RCM .
Q. What methodologies are recommended for characterizing this compound and its intermediates?
Key techniques include:
- Chiral HPLC to verify stereochemical integrity at each synthetic stage .
- NMR spectroscopy (e.g., 13C-NMR for carbonyl group analysis) to confirm structural motifs.
- X-ray crystallography for unambiguous assignment of complex stereocenters.
- Comparative TLC/Rf analysis against authentic samples when available .
Advanced Research Questions
Q. How can stereochemical inconsistencies during this compound synthesis be resolved?
Stereochemical drift often arises during macrocyclization or elimination steps. To mitigate this:
- Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s epoxidation) for stereocontrol.
- Employ low-temperature quenching to prevent post-reaction racemization.
- Validate intermediates via Overman’s "chiral pool" strategy, leveraging natural product-derived building blocks .
Q. What experimental approaches address contradictions in thermodynamic stability among asteriscunolide isomers?
Isomerization studies using PhSeSePh/UV light revealed near-equimolar ratios of Asteriscunolides A–D, suggesting comparable thermodynamic stabilities. To resolve discrepancies:
- Conduct DFT calculations to model relative stabilities of diastereomers.
- Perform kinetic trapping experiments to identify metastable intermediates.
- Compare experimental ΔG∘ values with computational predictions .
Q. How can researchers design experiments to probe this compound’s biosynthetic pathway?
- Isotopic labeling : Incubate putative precursors (e.g., farnesyl pyrophosphate) with enzyme extracts from Asteriscus aquaticus.
- Gene knockout : Use CRISPR-Cas9 to silence candidate polyketide synthase (PKS) genes and monitor metabolite production.
- Cross-feeding assays : Test intermediate supplementation in mutant strains to identify pathway bottlenecks .
Methodological and Data Management Questions
Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields?
Apply ANOVA to compare batch-to-batch variability in key steps (e.g., macrocyclization). For small datasets (<10 replicates), use Student’s t-test with Bonferroni correction. Report confidence intervals (95%) for yield ranges .
Q. How should researchers archive synthetic protocols and spectral data for long-term accessibility?
- Store raw NMR/FTIR spectra in vendor-agnostic formats (e.g., JCAMP-DX).
- Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track protocol iterations.
- Deposit crystallographic data in the Cambridge Structural Database (CSD) .
Q. What strategies validate the purity of this compound in biological assays?
- HPLC-MS : Monitor for degradation products under assay conditions (e.g., PBS buffer, 37°C).
- DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions that may affect bioactivity.
- Biological replicates : Confirm dose-response consistency across independent synthetic batches .
Theoretical and Comparative Questions
Q. How does this compound’s synthetic route inform broader strategies for macrocyclic natural products?
The linchpin-based approach demonstrates modularity for synthesizing related terpenoids (e.g., asteriscunolides A–C). Lessons include:
- Prioritizing convergent synthesis to reduce step count.
- Leveraging transition-metal catalysis for C–C bond formation.
- Applying thermodynamic vs. kinetic control in macrocycle formation .
Q. What gaps exist in understanding this compound’s structure-activity relationships (SAR)?
Current SAR data lack clarity on:
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC 名称 |
(4E,7E)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+ |
InChI 键 |
CAHQQYHQUHYOGU-LZIZUESTSA-N |
手性 SMILES |
C/C/1=C\CCC2=CC(C(/C=C/C1=O)(C)C)OC2=O |
规范 SMILES |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
同义词 |
asteriscunolide D |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















